
N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide typically involves the reaction of a nitrile with sodium azide under specific conditions. One common method is the click chemistry approach, which involves the cycloaddition of organic nitriles with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under microwave irradiation to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its use in the development of high-energy materials and explosives due to its nitrogen-rich structure.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This property makes it useful in drug design, where it can bind to enzyme active sites or receptor proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-5-aminotetrazole: A related compound with an amino group instead of the nitrous amide group.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, such as phenyl or alkyl groups.
Uniqueness
N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide is unique due to its specific combination of the tetrazole ring and the nitrous amide group
Propriétés
Numéro CAS |
10444-78-7 |
|---|---|
Formule moléculaire |
C3H6N6O |
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
N-methyl-N-(1-methyltetrazol-5-yl)nitrous amide |
InChI |
InChI=1S/C3H6N6O/c1-8-3(4-5-6-8)9(2)7-10/h1-2H3 |
Clé InChI |
YKSFRXYTEZFMGR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


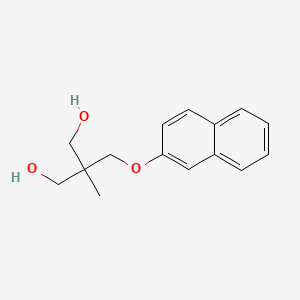
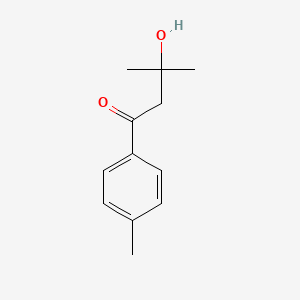
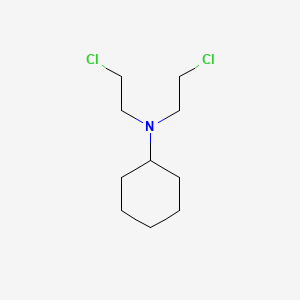
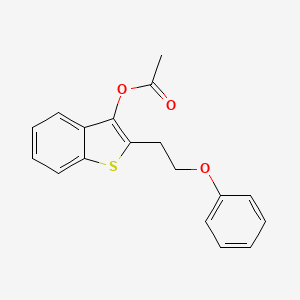
![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)
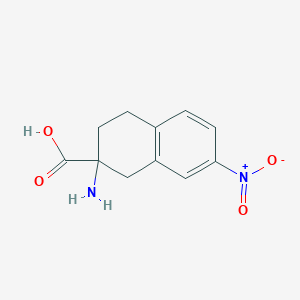
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)

![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)


